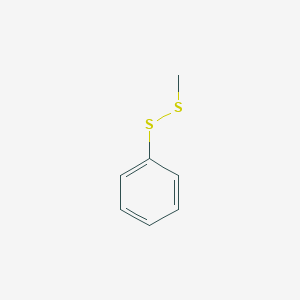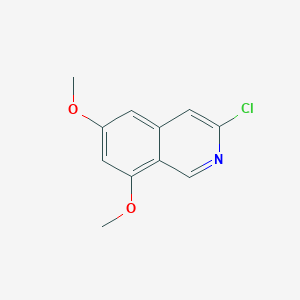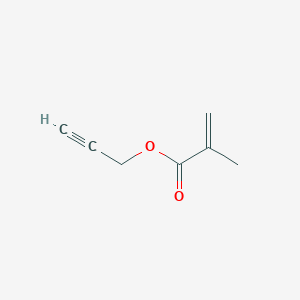
Magnesium acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bis(2,4-pentanedionato-o,o’)- is a coordination compound with the formula C₁₀H₁₄MgO₄. It is also known as bis(acetylacetonato)magnesium or magnesium acetylacetonate. This compound is characterized by the presence of two 2,4-pentanedionate ligands coordinated to a central magnesium ion. It is commonly used in various chemical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Magnesium acetylacetonate, also known as Magnesium, bis(2,4-pentanedionato-o,o’), is a coordination complex derived from the acetylacetonate anion and magnesium ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring .
Mode of Action
The ligand acetylacetonate, often abbreviated as “acac”, is a β-diketone that exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This compound is widely used as a building block in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms, which is the most important feature of β-diketones .
Biochemical Pathways
Metal acetylacetonates, including this compound, are used in a plethora of catalyzed reactions . They play a significant role in nanoparticle research, polymer science, and catalysis . They are also used as precursors for new materials and applications in organic syntheses .
Pharmacokinetics
It’s important to note that the method for preparing metal acetylacetonate complexes involves treatment of an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution . This process may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The ultimate goal of using this compound is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Biochemical Analysis
Biochemical Properties
Magnesium acetylacetonates are used as precursors for nanoparticle research, polymer science, and catalysis . They play a significant role in a plethora of catalyzed reactions
Cellular Effects
It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Molecular Mechanism
It’s known that the reduction of higher valent metal ions by acetylacetone and subsequent formation of the chelates owing to the presence of an excess acetylacetone is the driving force for the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium, bis(2,4-pentanedionato-o,o’)- can be synthesized through the reaction of magnesium salts with acetylacetone (2,4-pentanedione). A common method involves dissolving magnesium chloride in ethanol and adding acetylacetone to the solution. The reaction mixture is then heated under reflux conditions, leading to the formation of the desired compound. The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of magnesium, bis(2,4-pentanedionato-o,o’)- follows similar principles but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Magnesium, bis(2,4-pentanedionato-o,o’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.
Reduction: It can be reduced using reducing agents like sodium borohydride, resulting in the formation of magnesium metal and acetylacetone.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Ligands such as phosphines or amines in an appropriate solvent.
Major Products Formed:
Oxidation: Magnesium oxide and acetylacetone derivatives.
Reduction: Magnesium metal and acetylacetone.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Magnesium, bis(2,4-pentanedionato-o,o’)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other magnesium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials, such as ceramics and polymers, due to its stability and reactivity.
Comparison with Similar Compounds
Magnesium acetylacetonate: Similar in structure but with different ligand arrangements.
Magnesium bis(acetylacetonate): Another coordination compound with acetylacetonate ligands.
Magnesium 2,4-pentanedionate dihydrate: Contains water molecules in its structure, affecting its reactivity and stability.
Uniqueness: Magnesium, bis(2,4-pentanedionato-o,o’)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, from catalysis to material science.
Properties
CAS No. |
14024-56-7 |
|---|---|
Molecular Formula |
C10H14MgO4 |
Molecular Weight |
222.52 g/mol |
IUPAC Name |
magnesium;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |
InChI Key |
AKTIAGQCYPCKFX-SYWGCQIGSA-L |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |
| 14024-56-7 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


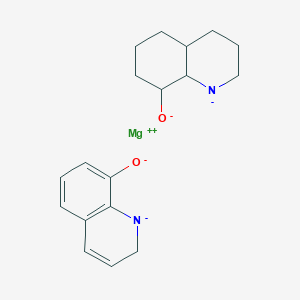
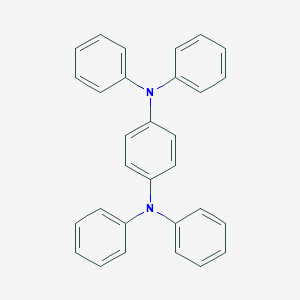

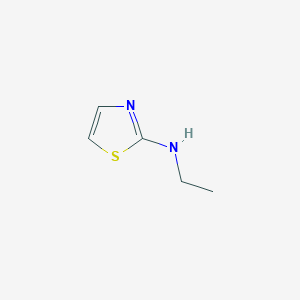



![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
